molecular formula C7H14O3 B3383361 3-(2-Methylpropoxy)propanoic acid CAS No. 41255-87-2

3-(2-Methylpropoxy)propanoic acid

Cat. No. B3383361
CAS RN: 41255-87-2
M. Wt: 146.18 g/mol
InChI Key: QMMGWVCCHWHWEF-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)propanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research. It is a derivative of propionic acid and is used in various fields of study, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

Target of Action

3-(2-Methylpropoxy)propanoic acid, also known as an extreme pressure anti-wear agent , primarily targets metal surfaces in high load and high-temperature conditions . Its role is to reduce friction, wear, and heat production, thereby protecting the friction surface .

Mode of Action

The compound acts by dispersing in lubricants, forming a protective film that reduces direct contact between metal friction surfaces . It has high anti-wear performance and can reduce friction and wear on metal surfaces . It also has good high-temperature resistance, maintaining its performance and stability in high-temperature environments .

Biochemical Pathways

It’s known that the compound is used in the production of lubricants and greases, which are applied to mechanical parts such as gears, bearings, connecting rods, cams, and racks . These lubricants help reduce wear between mechanical parts, extending the lifespan of mechanical equipment .

Pharmacokinetics

It’s known that the compound has a predicted density of 1168±006 g/cm3, a boiling point of 4084±470 °C, and a water solubility of 78mg/L at 20℃ . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of 3-(2-Methylpropoxy)propanoic acid is the reduction of friction and wear on metal surfaces . By forming a protective film on these surfaces, the compound helps protect them from direct contact, reducing wear and extending the lifespan of the mechanical parts .

Action Environment

The action of 3-(2-Methylpropoxy)propanoic acid is influenced by environmental factors such as temperature and load conditions . The compound maintains its performance and stability in high-temperature environments and under high loads . During storage and transportation, it’s important to avoid high temperatures, fire sources, or direct sunlight exposure to prevent explosions, combustion, or other dangerous situations .

properties

IUPAC Name

3-(2-methylpropoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-6(2)5-10-4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMGWVCCHWHWEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601299016
Record name 3-(2-Methylpropoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methylpropoxy)propanoic acid

CAS RN

41255-87-2
Record name 3-(2-Methylpropoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41255-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Methylpropoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601299016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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